
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
Overview
Description
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, also known as MDBPA, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Scientific Research Applications
Polymer Synthesis and Characterization
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is used in polymer research. For instance, its derivatives, such as poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], have been synthesized and characterized. This involves polymerization processes and thorough characterization using spectroscopic techniques like FTIR and NMR, as well as gel permeation chromatography and differential scanning calorimetry. The thermal degradation of these polymers has been studied in detail, revealing insights into the stability and decomposition processes of the materials (Coskun et al., 1998).
Catalysis in Organic Synthesis
In organic synthesis, derivatives of this compound are used as ligands in palladium-catalyzed Suzuki reactions. These compounds have proven effective for a wide range of Suzuki reactions involving different arylboronic acids and aryl chlorides, bromides, and iodides. This application is crucial for the synthesis of biaryl products in high yields (Bei et al., 1999).
Synthesis of Bioactive Compounds
Compounds containing the this compound moiety have been used in the synthesis of antimycotic agents. These agents, particularly 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, exhibit significant in vitro activity against various fungi and bacteria, and some show effectiveness against Candida albicans in vivo (Heeres & van Cutsem, 1981).
Targeted Drug Delivery
The phenylboronic acid functionality derived from this compound is used in the design of targeted drug delivery systems. For example, phenylboronic acid-functionalized polymeric micelles have been synthesized for targeted delivery to cancer cells. These micelles can recognize specific cell types, like HepG2 cells, and enhance drug uptake, demonstrating potential in cancer therapy (Zhang et al., 2013).
Materials Chemistry
In materials chemistry, derivatives of this compound are utilized in the synthesis of photochromic materials. These materials, such as specific dithienylethenes, exhibit changes in color upon UV irradiation and have applications in optical recording and data storage technologies (Yang et al., 2006).
Catalysis in Amidation Reactions
This compound is also involved in catalysis for dehydrative amidation between carboxylic acids and amines. The ortho-substituent on phenylboronic acids, derived from this compound, plays a critical role in these reactions, showing high effectiveness for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is the palladium (0) catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process called transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura coupling reaction, leading to the production of phenyl alkenes .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other reagents and the conditions under which the Suzuki–Miyaura coupling reaction takes place . The compound is known to be environmentally benign , suggesting that it is stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, this compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, facilitating the study of carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been investigated in several studies. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound has been shown to affect gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid group, thereby inhibiting their catalytic activity . Additionally, this compound can interact with transcription factors, altering their binding affinity to DNA and modulating gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of its corresponding phenol and boric acid . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve desired outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms involving membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution properties are critical for understanding the compound’s cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by binding to nuclear localization signals on transcription factors, where it can modulate gene expression . Similarly, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and optimizing its use in research applications.
properties
IUPAC Name |
[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRSKQWUQJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394913 | |
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-50-2 | |
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



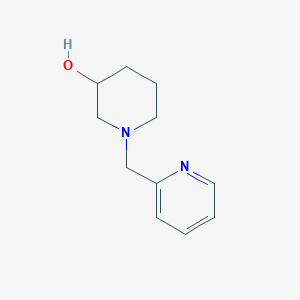
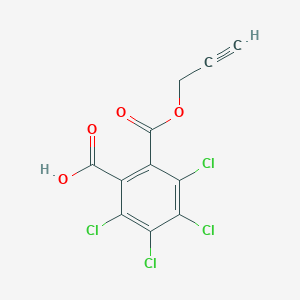
![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)
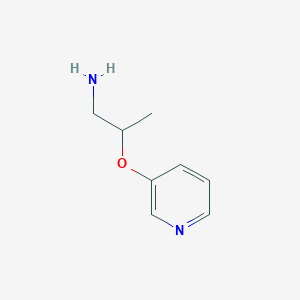
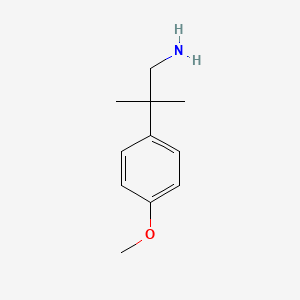
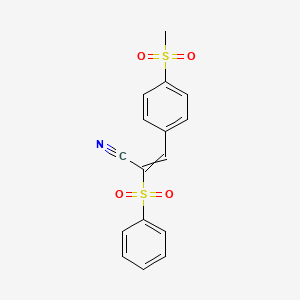
![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)
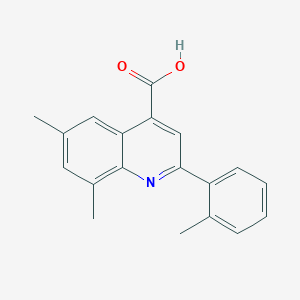
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)
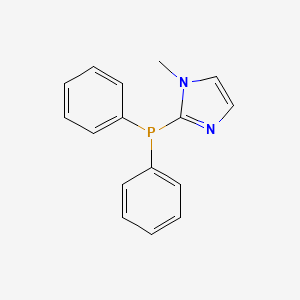
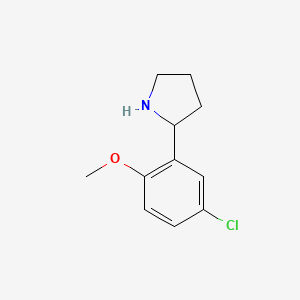

![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)